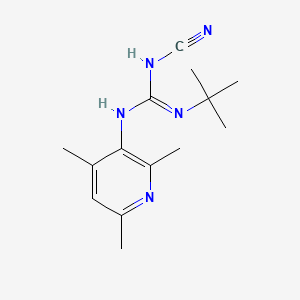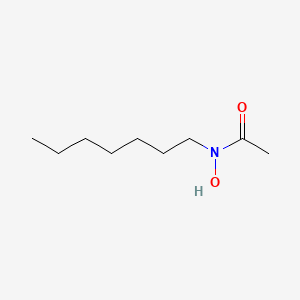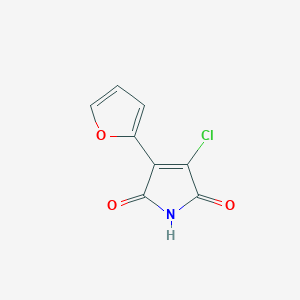
Guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- is a complex organic compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are commonly found in various biological molecules and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a tert-butyl group, a cyano group, and a pyridyl group with three methyl substitutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- can be achieved through a multi-step process. One common method involves the reaction of N-chlorophthalimide with isocyanides and amines to form N-phthaloyl-guanidines . This approach provides a straightforward and efficient route to diverse guanidines under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, resulting in the formation of the desired guanidine derivative .
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted guanidines, oxo derivatives, and reduced derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s strong basicity allows it to form stable complexes with these targets, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other guanidine derivatives such as 1,3-bis(tert-butoxycarbonyl)guanidine and various N,N’-disubstituted guanidines .
Uniqueness
What sets guanidine, 1-tert-butyl-2-cyano-3-(2,4,6-trimethyl-3-pyridyl)- apart from other guanidines is its unique combination of functional groups. The presence of the tert-butyl, cyano, and trimethyl-pyridyl groups imparts distinct chemical properties, making it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
60560-42-1 |
|---|---|
Fórmula molecular |
C14H21N5 |
Peso molecular |
259.35 g/mol |
Nombre IUPAC |
2-tert-butyl-1-cyano-3-(2,4,6-trimethylpyridin-3-yl)guanidine |
InChI |
InChI=1S/C14H21N5/c1-9-7-10(2)17-11(3)12(9)18-13(16-8-15)19-14(4,5)6/h7H,1-6H3,(H2,16,18,19) |
Clave InChI |
SSTNIYGGKUSZKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1NC(=NC(C)(C)C)NC#N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Methylphenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B14601044.png)

![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)


![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)
![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)

![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-](/img/structure/B14601093.png)
![Magnesium bis[trimethylsilicate(1-)]](/img/structure/B14601100.png)


